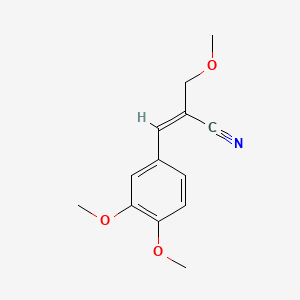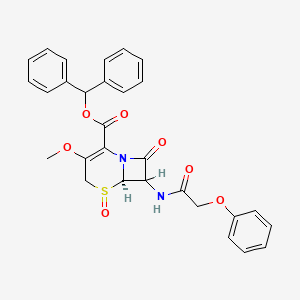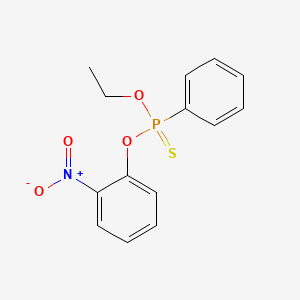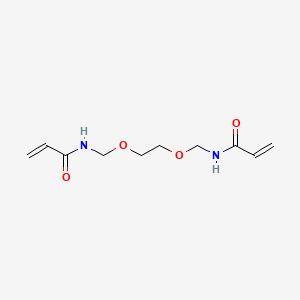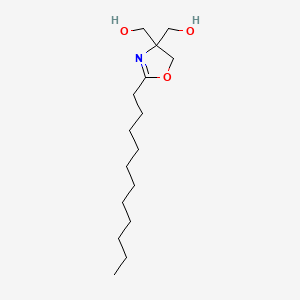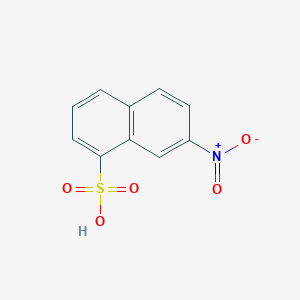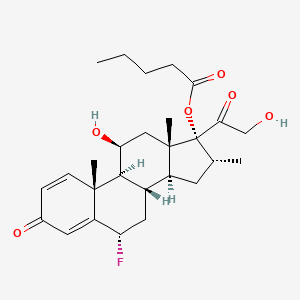
Paramethasone 17-valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paramethasone 17-valerate is a synthetic glucocorticoid ester, specifically the 17-valerate ester of paramethasone. Glucocorticoids are a class of steroid hormones that bind to the cortisol receptor and trigger various cardiovascular, metabolic, immunologic, and homeostatic effects . This compound is used in the treatment of inflammatory and allergic conditions, particularly in dermatology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of paramethasone 17-valerate involves the esterification of paramethasone with valeric acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions
Paramethasone 17-valerate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can occur at various positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Paramethasone 17-valerate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of glucocorticoid esters.
Biology: The compound is used in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: this compound is used in clinical research to develop new treatments for inflammatory and allergic conditions.
Wirkmechanismus
Paramethasone 17-valerate exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes. This leads to the suppression of inflammatory cytokines and the inhibition of leukocyte infiltration at the site of inflammation . The compound also reduces capillary dilatation and permeability, thereby limiting the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betamethasone 17-valerate: Another glucocorticoid ester with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory conditions.
Hydrocortisone: A less potent glucocorticoid often used in mild inflammatory conditions.
Uniqueness
Paramethasone 17-valerate is unique due to its specific esterification at the 17-position, which enhances its lipophilicity and allows for better skin penetration when used topically. This makes it particularly effective in treating dermatological conditions compared to other glucocorticoids .
Eigenschaften
CAS-Nummer |
22194-29-2 |
|---|---|
Molekularformel |
C27H37FO6 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)14-29)15(2)10-18-17-12-20(28)19-11-16(30)8-9-25(19,3)24(17)21(31)13-26(18,27)4/h8-9,11,15,17-18,20-21,24,29,31H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24-,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
AQNFYQIYRJRTHY-FKMPKNGZSA-N |
Isomerische SMILES |
CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C)C(=O)CO |
Kanonische SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


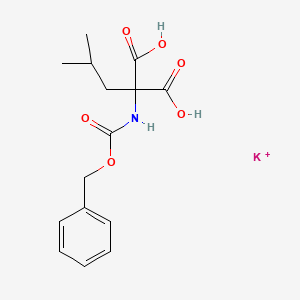
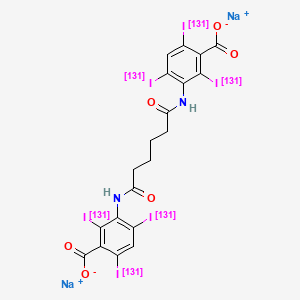

![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)

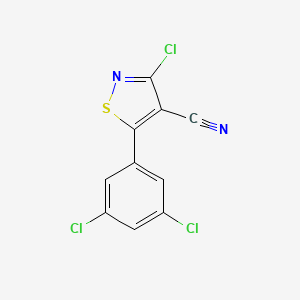
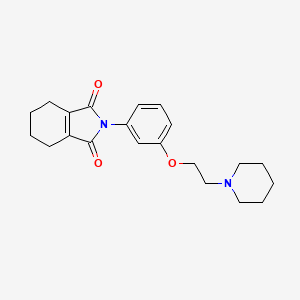
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
